molecular formula C13H9F3O2 B8660699 4-(3-Trifluoromethyl-phenoxy)-phenol

4-(3-Trifluoromethyl-phenoxy)-phenol

Cat. No. B8660699
M. Wt: 254.20 g/mol
InChI Key: QBUZGHPDFUNKIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04607051

Procedure details

In an analogous manner to that described in the preceding paragraph, hydroquinone and 3-trifluoromethyl-chlorobenzene in the presence of a catalytic amount of copper powder yield p-(α,α,α-trifluoro-m-tolyloxy)-phenol which distils in the bulb-tube at 140° C./0.05 Torr; nD20 =1.5370.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[OH:2].[F:9][C:10]([F:19])([F:18])[C:11]1[CH:12]=[C:13](Cl)[CH:14]=[CH:15][CH:16]=1>[Cu]>[F:9][C:10]([F:19])([F:18])[C:11]1[CH:12]=[CH:13][CH:14]=[C:15]([O:2][C:1]2[CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=2)[CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(C=CC1)Cl)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC(=CC=C1)OC1=CC=C(C=C1)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.